molecular formula C17H23P B12580230 (2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane CAS No. 625856-28-2

(2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane

Cat. No.: B12580230
CAS No.: 625856-28-2
M. Wt: 258.34 g/mol
InChI Key: YPOYHUJQBXMWGO-UHFFFAOYSA-N
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Description

(2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane is a chemical compound with the molecular formula C17H23P It is a phosphane derivative, characterized by the presence of a phosphorous atom bonded to a 2-methylnaphthalene group and two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane typically involves the reaction of 2-methylnaphthalene with di(propan-2-yl)phosphane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The phosphorous atom can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

(2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane involves its interaction with molecular targets, such as enzymes and receptors. The phosphorous atom plays a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylnaphthalen-1-yl)phosphane
  • (2-Methylnaphthalen-1-yl)di(ethyl)phosphane
  • (2-Methylnaphthalen-1-yl)di(methyl)phosphane

Uniqueness

(2-Methylnaphthalen-1-yl)di(propan-2-yl)phosphane is unique due to the presence of two isopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

625856-28-2

Molecular Formula

C17H23P

Molecular Weight

258.34 g/mol

IUPAC Name

(2-methylnaphthalen-1-yl)-di(propan-2-yl)phosphane

InChI

InChI=1S/C17H23P/c1-12(2)18(13(3)4)17-14(5)10-11-15-8-6-7-9-16(15)17/h6-13H,1-5H3

InChI Key

YPOYHUJQBXMWGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)P(C(C)C)C(C)C

Origin of Product

United States

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